molecular formula C16H15N2P B1364494 2-(diphenylphosphino)-1-methyl-1H-imidazole CAS No. 150404-18-5

2-(diphenylphosphino)-1-methyl-1H-imidazole

Cat. No.: B1364494
CAS No.: 150404-18-5
M. Wt: 266.28 g/mol
InChI Key: XETUDUREHZVDEM-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)-1-methyl-1H-imidazole is an organophosphorus compound that features a phosphine group attached to an imidazole ring. This compound is of significant interest in coordination chemistry and catalysis due to its unique structural properties and ability to act as a ligand in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diphenylphosphino)-1-methyl-1H-imidazole typically involves the reaction of 2-chloro-1-methyl-1H-imidazole with diphenylphosphine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylphosphino)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

    Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Substitution: Halogenated imidazoles and bases like sodium hydride or potassium tert-butoxide are typical reagents.

    Coordination: Transition metals such as palladium, platinum, and rhodium are often used in coordination reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted imidazole derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

2-(Diphenylphosphino)-1-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions and hydroformylation.

    Biology: The compound is studied for its potential use in bioinorganic chemistry, where it can form complexes with biologically relevant metals.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of metal-based drugs.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its ability to form stable complexes with metals is advantageous.

Mechanism of Action

The mechanism by which 2-(diphenylphosphino)-1-methyl-1H-imidazole exerts its effects is primarily through its role as a ligand. The phosphine group coordinates to metal centers, stabilizing the metal and facilitating various catalytic processes. The imidazole ring can also participate in hydrogen bonding and other interactions, further influencing the reactivity and stability of the complexes formed.

Comparison with Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: Another diphosphine ligand with a different backbone structure.

    Bis[(2-diphenylphosphino)phenyl] ether:

    4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene: A related compound with a xanthene backbone.

Uniqueness: 2-(Diphenylphosphino)-1-methyl-1H-imidazole is unique due to the presence of the imidazole ring, which provides additional coordination sites and electronic properties compared to other diphosphine ligands. This makes it particularly versatile in forming stable complexes with a wide range of metals, enhancing its utility in various catalytic and coordination chemistry applications.

Properties

IUPAC Name

(1-methylimidazol-2-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N2P/c1-18-13-12-17-16(18)19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETUDUREHZVDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394159
Record name 2-(diphenylphosphino)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150404-18-5
Record name 2-(diphenylphosphino)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-(diphenylphosphanyl)-1-methyl-1H-imidazole interesting as a ligand in ruthenium complexes?

A1: 2-(Diphenylphosphanyl)-1-methyl-1H-imidazole (abbreviated as PPh2MeIm or PN in the research) exhibits hemilabile behavior when coordinated to ruthenium. [] This means it can bind to the metal center through both the phosphorus and nitrogen atoms (κ2-P,N coordination mode), or just through the phosphorus atom (κ1-P coordination mode). This flexibility allows for the formation of diverse ruthenium complexes with varying structures and potentially different reactivities. The research demonstrates this hemilability through the formation of both mononuclear and dinuclear ruthenium complexes with different coordination modes of PPh2MeIm.

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